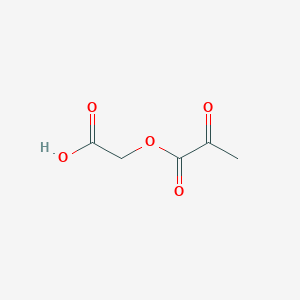
Propanoic acid, 2-oxo-, carboxymethyl ester
Description
Properties
CAS No. |
79951-02-3 |
|---|---|
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
2-(2-oxopropanoyloxy)acetic acid |
InChI |
InChI=1S/C5H6O5/c1-3(6)5(9)10-2-4(7)8/h2H2,1H3,(H,7,8) |
InChI Key |
WRKCXTWVOWDGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, carboxymethyl ester can be synthesized through several methods. One common method is the esterification of pyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester by continuously feeding pyruvic acid and methanol into a reactor with a strong acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-oxo-, carboxymethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield pyruvic acid and methanol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Pyruvic acid and methanol.
Reduction: 2-Hydroxypropanoic acid methyl ester.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propanoic acid, 2-oxo-, carboxymethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, carboxymethyl ester involves its reactivity as an ester. In biological systems, it can be hydrolyzed to release pyruvic acid, which is a key intermediate in various metabolic pathways. The ester can also participate in nucleophilic acyl substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form new compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopropanoate: Similar in structure but has an ethyl group instead of a methyl group.
Propanoic acid, 2-oxo-: The parent acid without the ester group.
Uniqueness
Propanoic acid, 2-oxo-, carboxymethyl ester is unique due to its specific ester functional group, which imparts different reactivity and properties compared to its parent acid and other similar esters. Its methyl ester group makes it more volatile and reactive in certain chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


